molecular formula C13H10F3NO2 B12124230 1-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid

1-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12124230
M. Wt: 269.22 g/mol
InChI Key: LRQZQGWRTMRBBX-UHFFFAOYSA-N
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Description

1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. For instance, the condensation of a carboxylic acid moiety with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow, followed by trapping with electrophiles . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)pyrrole-2-carboxylic acid
  • 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrrole

Comparison: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, compared to similar compounds .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H10F3NO2/c1-17-10(5-6-11(17)12(18)19)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,18,19)

InChI Key

LRQZQGWRTMRBBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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